

Unveiling the Solid-State Architecture of 4-Bromo-2-thiophenecarboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-thiophenecarboxaldehyde

Cat. No.: B041693

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For researchers, scientists, and drug development professionals, this in-depth guide elucidates the crystal structure of **4-Bromo-2-thiophenecarboxaldehyde**, a compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its three-dimensional arrangement in the solid state, supported by detailed crystallographic data and the experimental protocols used for its determination.

Crystal Structure and Molecular Geometry

The crystal structure of **4-Bromo-2-thiophenecarboxaldehyde** (CCDC deposition number 227020) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$. The asymmetric unit contains a single molecule of **4-Bromo-2-thiophenecarboxaldehyde**. The thiophene ring is essentially planar, with the bromine atom and the carboxaldehyde group attached at the 4- and 2-positions, respectively.

The molecular structure is characterized by intramolecular interactions and intermolecular packing forces that dictate the overall crystalline architecture. The aldehyde group's orientation relative to the thiophene ring is a key conformational feature.

Crystallographic Data

The refined crystallographic data for **4-Bromo-2-thiophenecarboxaldehyde** are summarized in the tables below. These parameters provide a quantitative description of the unit cell, atomic coordinates, and key geometric features of the molecule.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₅ H ₃ BrOS
Formula Weight	191.05
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	8.046(2) Å
b	5.489(1) Å
c	14.335(3) Å
α	90°
β	103.98(3)°
γ	90°
Volume	613.6(2) Å ³
Z	4
Density (calculated)	2.068 Mg/m ³
Absorption Coefficient	7.699 mm ⁻¹
F(000)	368
Data Collection	
Crystal Size	0.30 x 0.25 x 0.20 mm
θ range for data collection	3.51 to 27.50°
Index ranges	-10 ≤ h ≤ 10, -7 ≤ k ≤ 7, -18 ≤ l ≤ 18
Reflections collected	5678

Independent reflections	1405 [R(int) = 0.0485]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1405 / 0 / 82
Goodness-of-fit on F ²	1.059
Final R indices [I>2σ(I)]	R1 = 0.0333, wR2 = 0.0814
R indices (all data)	R1 = 0.0435, wR2 = 0.0863
Largest diff. peak and hole	0.593 and -0.631 e.Å ⁻³

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
Br(1)-C(4)	1.874(3)
S(1)-C(5)	1.706(3)
S(1)-C(2)	1.713(3)
O(1)-C(1)	1.208(4)
C(1)-C(2)	1.458(4)
C(2)-C(3)	1.368(4)
C(3)-C(4)	1.411(4)
C(4)-C(5)	1.359(4)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Angle	Value (°)
C(5)-S(1)-C(2)	92.1(2)
C(2)-C(1)-O(1)	124.0(3)
C(3)-C(2)-S(1)	112.5(2)
C(3)-C(2)-C(1)	127.1(3)
C(2)-C(3)-C(4)	112.3(3)
C(5)-C(4)-C(3)	111.9(3)
C(5)-C(4)-Br(1)	124.2(2)
C(3)-C(4)-Br(1)	123.9(2)
C(4)-C(5)-S(1)	111.2(2)
Torsion Angle	
O(1)-C(1)-C(2)-S(1)	179.3(3)

Experimental Protocols

The determination of the crystal structure of **4-Bromo-2-thiophenecarboxaldehyde** involved the following key steps:

Synthesis and Crystallization

4-Bromo-2-thiophenecarboxaldehyde was synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system at room temperature.

X-ray Data Collection

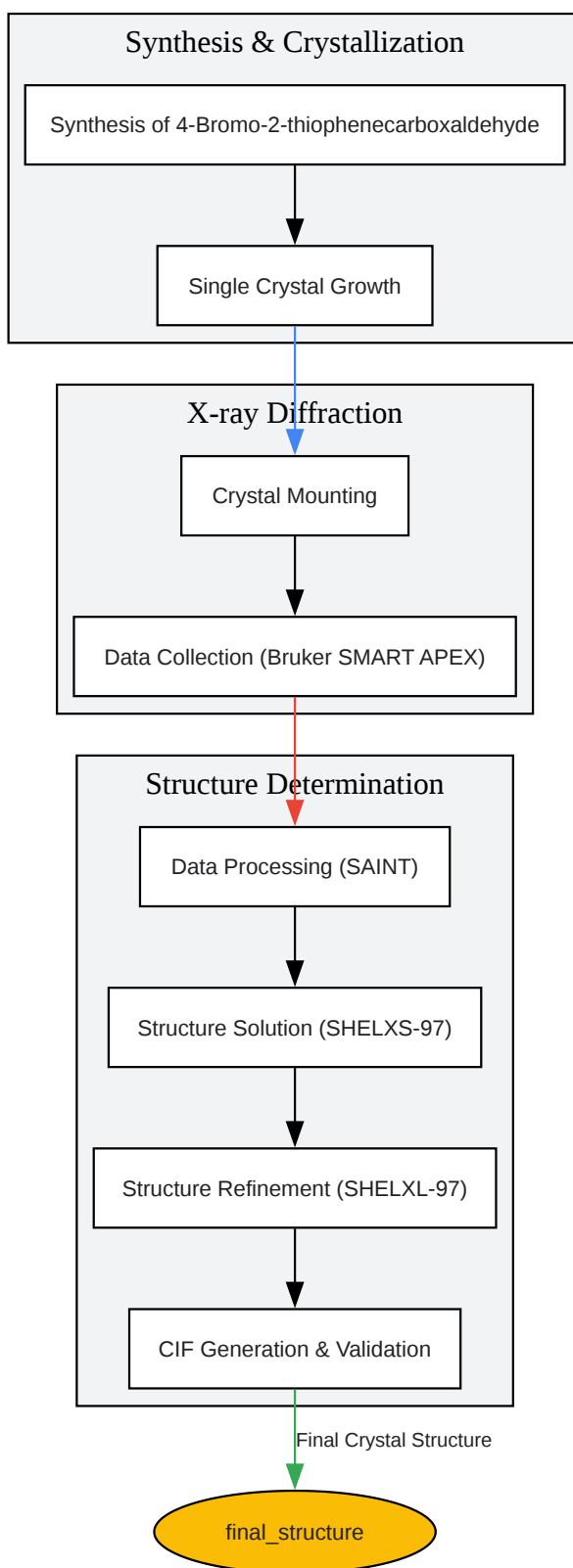
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using a Bruker SMART APEX CCD area-detector diffractometer with graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$). A series of ω and ϕ scans were performed to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package for integration of the reflection intensities. The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F^2 using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for the crystal structure determination of **4-Bromo-2-thiophenecarboxaldehyde**.



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Crystal structure determination workflow.

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